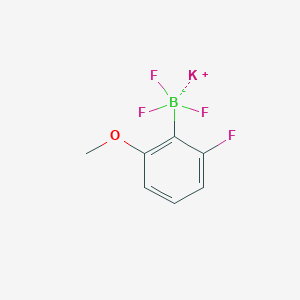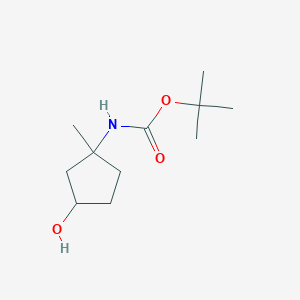
2-Bromo-6-fluoro-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 1780708-84-0 . It has a molecular weight of 219.01 . It is a solid at room temperature and is stored at 2-8°C . It is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The mixture is then warmed to room temperature and extracted with ethyl acetate .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H . The InChI key is FHDXFJOAUQHOSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 219.01 . It is stored at 2-8°C .Scientific Research Applications
Crystallography and Molecular Structure
- Polymorphic Studies : A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, demonstrating the significance of intermolecular hydrogen bonding and structural deviations in benzaldehydes, which may have implications for understanding the structural diversity of halogenated benzaldehydes, including 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Silva et al., 2004).
Organic Synthesis
- Synthesis Pathways : Research has shown that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, challenging previous literature and opening new routes for synthesizing halogenated benzaldehydes, which could apply to the synthesis of this compound (Otterlo et al., 2004).
- Catalysis Applications : The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde derivatives demonstrates the compound's potential in catalyzing oxidation reactions, indicating a broader application in catalysis for similar compounds (Wang et al., 2021).
Antimicrobial and Anticancer Screening
- Antimicrobial Activities : Fluorinated chromones and chlorochromones synthesized from bromo-2-fluorobenzaldehyde derivatives have been screened for antimicrobial activities, suggesting potential research applications of this compound in developing antimicrobial agents (Jagadhani et al., 2014).
- Anticancer Properties : The synthesis of fluorinated analogues of combretastatin A-4 from fluorinated benzaldehydes, including derivatives similar to this compound, highlights its potential in the development of anticancer drugs (Lawrence et al., 2003).
Environmental Applications
- Trace Metal Ion Detection : A study utilizing a Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples underscores the potential of halogenated benzaldehydes in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-fluoro-3-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXFJOAUQHOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)


![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)






![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)

